molecular formula C26H28O6 B3040444 METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE CAS No. 20231-36-1

METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE

Cat. No.: B3040444
CAS No.: 20231-36-1
M. Wt: 436.5 g/mol
InChI Key: WYAMNJUPQNEGOI-VAFBSOEGSA-N
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Description

METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE involves the protection of the hydroxyl groups of mannopyranoside. The triphenylmethyl (trityl) group is commonly used as a protecting group for the hydroxyl group at the 6-position of the mannopyranoside. The reaction typically involves the use of trityl chloride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory synthesis. The process would be optimized for yield and purity, often involving chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the free hydroxyl group .

Scientific Research Applications

METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE is used extensively in scientific research, particularly in the field of glycobiology. Its applications include:

Mechanism of Action

The mechanism of action of METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE involves its role as a glycosyl donor or acceptor in biochemical reactions. It interacts with enzymes involved in glycan synthesis and degradation, influencing the formation and breakdown of glycosidic bonds. The trityl group serves as a protective group, allowing selective reactions at other positions on the mannopyranoside .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-MANNOPYRANOSIDE is unique due to its specific mannopyranoside structure, which makes it particularly useful in studying mannose-specific biological processes and interactions. Its selective protection at the 6-position allows for targeted modifications and reactions .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22-,23+,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAMNJUPQNEGOI-VAFBSOEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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